N-cyclopentyl-2-nitroaniline
Description
Significance of Nitroaniline Derivatives in Organic Synthesis
Nitroaniline derivatives are a class of organic compounds that serve as crucial building blocks and intermediates in a wide array of synthetic applications. Their importance stems from the presence of both an amino group and a nitro group attached to an aromatic ring, which imparts a unique reactivity profile. The nitro group, being a strong electron-withdrawing group, influences the electron density of the aromatic ring, facilitating nucleophilic aromatic substitution reactions. fiveable.memdpi.com This characteristic makes nitroanilines valuable precursors for creating diverse molecular structures. fiveable.me
These derivatives are fundamental in the synthesis of dyes, including azo and disperse dyes, as well as in the production of pharmaceuticals and agrochemicals. fiveable.mechemicalbook.comwikipedia.org For instance, 4-nitroaniline (B120555) is a key intermediate in the industrial production of p-phenylenediamine, a vital component in many dyes. wikipedia.org Furthermore, the nitro group can be readily reduced to an amino group, providing a pathway to various diamino compounds which are themselves important synthetic precursors. fiveable.me The versatility of nitroaniline derivatives is further demonstrated by their use in the synthesis of complex heterocyclic compounds like benzimidazoles and phenazines. researchgate.netacs.orgacs.org
Overview of N-Cyclopentyl-2-Nitroaniline's Structural Features and Research Context
This compound possesses a distinct molecular architecture, featuring a cyclopentyl group attached to the nitrogen atom of 2-nitroaniline (B44862). glpbio.comnih.gov This structural arrangement combines the reactive properties of the nitroaniline core with the steric and electronic influence of the N-cyclopentyl substituent. The presence of the nitro group at the ortho position to the amino group creates specific steric and electronic environments that can influence its reactivity in chemical transformations.
The key structural features of this compound are detailed in the table below:
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| H-Bond Donors | 1 |
| H-Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
| Data sourced from ChemScene. chemscene.com |
In the context of research, this compound and its analogues are investigated for their potential applications in medicinal chemistry and materials science. For example, related structures have been explored as intermediates in the synthesis of compounds with potential biological activities. nih.gov The cyclopentyl group can modulate properties such as lipophilicity, which is a critical factor in the design of bioactive molecules.
Historical Development and Evolution of Synthetic Strategies for N-Substituted Nitroanilines
The synthesis of N-substituted nitroanilines has evolved significantly over the years, with researchers developing more efficient and selective methods. Early approaches often involved the direct nitration of N-substituted anilines. However, controlling the regioselectivity of this reaction can be challenging, often leading to mixtures of ortho, meta, and para isomers. wikipedia.org
A common strategy to overcome this is the protection of the amino group, for instance, by acetylation, before the nitration step. This directs the incoming nitro group primarily to the para position. wikipedia.org Subsequent deprotection then yields the desired N-substituted nitroaniline.
More contemporary methods focus on the N-arylation of amines with halogenated nitroarenes. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for forming the C-N bond between an amine and an aryl halide. acs.orgacs.org This reaction offers high yields and functional group tolerance, allowing for the synthesis of a wide variety of nonsymmetrically substituted nitroanilines. acs.org For instance, nonsymmetrically substituted 2-nitroanilines can be coupled with 1-bromo-2-nitrobenzene (B46134) derivatives using this method. acs.org
Another important synthetic route is the reaction of a primary amine with a suitable nitro-substituted aryl halide. For example, 4-nitroaniline is produced industrially by the amination of 4-nitrochlorobenzene. wikipedia.org Similarly, N-substituted nitroanilines can be prepared by reacting a primary amine, such as cyclopentylamine (B150401), with a corresponding halonitrobenzene.
The development of new catalytic systems, including copper-catalyzed reactions, has further expanded the toolbox for synthesizing N-substituted nitroanilines. mdpi.com These advancements have enabled the creation of complex nitroaniline derivatives with tailored properties for various research and industrial applications.
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentyl-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-8-4-3-7-10(11)12-9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLZSKZOTVXWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for N Cyclopentyl 2 Nitroaniline and Its Derivatives
Direct Amination Approaches for Nitroaromatic Precursors
Direct amination strategies are a fundamental approach for the synthesis of N-substituted nitroanilines. These methods typically involve the reaction of a nitro-substituted aryl halide with an amine, proceeding through a nucleophilic aromatic substitution mechanism to form the crucial carbon-nitrogen bond.
Amination of 2-Nitrochlorobenzene with Cyclopentylamine (B150401)
The synthesis of N-cyclopentyl-2-nitroaniline can be achieved through the direct amination of 2-nitrochlorobenzene with cyclopentylamine. In this reaction, the nucleophilic cyclopentylamine attacks the electrophilic carbon atom of the benzene (B151609) ring that is bonded to the chlorine atom. The chlorine atom is subsequently displaced, resulting in the formation of this compound. This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The presence of the nitro group ortho to the chlorine atom is critical for activating the aromatic ring towards nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr) Mechanisms in C-N Bond Formation
Aromatic rings are generally nucleophilic, but the presence of suitable substituents can render them electrophilic and susceptible to nucleophilic attack. wikipedia.org The Nucleophilic Aromatic Substitution (SNAr) reaction is a primary mechanism for forming C-N bonds in compounds like this compound. wikipedia.org This reaction is distinct from SN1 and SN2 reactions, as it occurs on an sp2-hybridized carbon of the aromatic ring. wikipedia.org
The SNAr mechanism is typically a two-step process:
Addition of the Nucleophile: The nucleophile (in this case, cyclopentylamine) attacks the carbon atom bearing the leaving group (a halide, for instance). This initial attack is possible because electron-withdrawing groups on the aromatic ring have made this carbon electrophilic. pressbooks.pub This step leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org
Elimination of the Leaving Group: In the second step, the leaving group is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final product. pressbooks.pub
Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, where the bond formation and bond breaking occur simultaneously, rather than in a stepwise fashion. springernature.comnih.gov
The rate of nucleophilic aromatic substitution is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring. pressbooks.pubmasterorganicchemistry.com These groups activate the ring for nucleophilic attack by reducing its electron density. quora.com For the SNAr mechanism to be effective, the electron-withdrawing substituent must be positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub
This positioning allows the electron-withdrawing group to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orgpressbooks.pub The nitro group (–NO2) is a particularly potent activating group due to its strong electron-withdrawing nature. quora.com The more electron-withdrawing groups present on the ring, the faster the reaction tends to proceed, often at lower temperatures. pressbooks.pub
| Reactant | Activating Group(s) | Position Relative to Leaving Group | Reactivity |
| Chlorobenzene | None | N/A | Very low (requires harsh conditions) pressbooks.pub |
| 1-Chloro-4-nitrobenzene | One -NO2 | para | Moderate |
| 1-Chloro-2,4-dinitrobenzene | Two -NO2 | ortho, para | High wikipedia.org |
| 2,4,6-trinitrophenyl ether | Three -NO2 | ortho, para | Very High rsc.org |
This table illustrates the enhanced reactivity of aryl halides in SNAr reactions with an increasing number of electron-withdrawing nitro groups.
Steric hindrance can play a significant role in the efficiency of SNAr reactions. nih.gov The spatial arrangement of atoms near the reaction site can impede the approach of the nucleophile, thereby slowing down the reaction rate. nih.govresearchgate.net In the synthesis of this compound, the bulkiness of the cyclopentylamine nucleophile could potentially influence the kinetics of the reaction. Increased steric hindrance around the reaction center can make the formation of the intermediate complex more difficult. rsc.org
Steric effects can also dictate the regioselectivity of the reaction when there are multiple potential leaving groups on the aromatic ring. The nucleophile will preferentially attack the less sterically hindered position. However, in the case of 2-nitrochlorobenzene, the position of substitution is clear. Recent machine learning models combined with DFT calculations have shown high accuracy in predicting regioselectivity for SNAr reactions, taking into account these complex electronic and steric factors. researchgate.net
Reductive Amination Strategies Involving Cyclopentyl Moieties
Reductive amination is a versatile and widely used method for synthesizing amines. mdma.ch It typically involves the reaction of a carbonyl compound with an amine or, in more advanced one-pot strategies, with a nitro compound that is reduced in situ. frontiersin.orgnih.gov This method is valued for its efficiency and ability to form secondary and tertiary amines. nih.govnih.gov
From a green chemistry perspective, one-pot catalytic processes that combine the synthesis of a primary amine from a nitro compound with its subsequent reductive amination are particularly attractive. frontiersin.orgnih.gov These reactions are often catalyzed by transition metals and can utilize various hydrogen sources. researchgate.netrsc.org
Reductive Amination of Carbonyl Compounds with 2-Nitroaniline (B44862)
The synthesis of this compound can also be approached via the reductive amination of a carbonyl compound, such as cyclopentanone, with 2-nitroaniline. This reaction proceeds in several steps, which can often be performed in a single pot. researchgate.netresearchgate.net
The general mechanism involves:
Nucleophilic Attack: The nitrogen atom of 2-nitroaniline attacks the electrophilic carbonyl carbon of cyclopentanone.
Formation of an Intermediate: This attack forms a carbinolamine intermediate.
Dehydration: The carbinolamine then dehydrates to form an imine or an enamine.
Reduction: The resulting C=N double bond of the imine is then reduced to a single bond using a suitable reducing agent, yielding the final this compound product.
This one-pot procedure, which combines the reduction of a nitro compound with reductive amination, provides an efficient pathway for the synthesis of various amines. nih.govrsc.org A variety of catalytic systems, including those based on iridium and other transition metals, have been developed to facilitate this transformation under mild conditions. rsc.orgresearchgate.net
Selective Reduction of Nitro Groups in the Presence of Amine Functionalities
The selective reduction of a nitro group in a molecule that also contains an amine functionality is a common challenge in organic synthesis. In dinitroanilines and related compounds, the regioselectivity of the reduction is influenced by steric and electronic factors. Generally, a nitro group that is ortho to an amino group is preferentially reduced. stackexchange.com This preference holds true even in the presence of other substituents on the aromatic ring and for N-alkylated anilines. stackexchange.com
Various reagents have been developed for the chemoselective reduction of nitroarenes, which can tolerate other reducible functional groups. organic-chemistry.org Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of chemical reducing agents such as sodium sulfide (B99878) (Na₂S) or tin(II) chloride (SnCl₂). stackexchange.com The Zinin reduction, which employs sulfides, is a classic method for converting polynitro aromatic compounds to nitroanilines. stackexchange.com For instance, the combination of sodium sulfide nonahydrate (Na₂S·9H₂O) and sulfur (S₈) has been shown to be an effective reagent for the selective reduction of one nitro group in polynitro compounds. stackexchange.com
More modern and milder methods have also been developed. These include the use of reagents like titanium(III) chloride (TiCl₃), which can selectively reduce N-oxides in the presence of other sensitive functional groups. nih.gov Metal-free reduction methods employing reagents such as tetrahydroxydiboron (B82485) have also been reported to be highly chemoselective for the reduction of aromatic nitro compounds. organic-chemistry.org
The choice of reducing agent and reaction conditions is critical to achieving the desired selectivity. For a compound like N-cyclopentyl-2,X-dinitroaniline, these principles would be applied to selectively reduce one nitro group to an amino group while leaving the other intact, leading to the formation of N-cyclopentyl-nitro-phenylenediamines.
Multi-Step Synthesis from Precursors
Multi-step synthesis provides a versatile approach to constructing this compound, allowing for precise control over the substitution pattern on the aromatic ring. These pathways typically involve the sequential introduction of the nitro and N-cyclopentyl groups.
Nitration and Subsequent N-Alkylation Pathways
A common strategy for the synthesis of N-substituted nitroanilines involves the nitration of an aniline (B41778) derivative followed by N-alkylation, or the N-alkylation of a nitroaniline precursor. The order of these steps is crucial and depends on the directing effects of the substituents and the stability of the intermediates.
Direct nitration of aniline is often problematic as it can lead to oxidation of the amino group and the formation of the anilinium ion, which directs nitration to the meta position. wikipedia.org To achieve ortho-nitration, the amino group is typically first protected, for example, by acetylation to form acetanilide. The amide group is still an ortho-, para-director, but the steric bulk of the acetyl group can favor para-substitution.
To enhance the yield of the ortho-isomer, a common strategy involves blocking the para-position before nitration. This is often achieved through sulfonation of aniline to produce p-aminobenzenesulfonic acid. wikipedia.org The sulfonic acid group at the para position directs the incoming nitro group to the ortho position relative to the amino group. The sulfonic acid group can then be removed in a subsequent desulfonation step.
Alternative nitration methods that offer improved regioselectivity and milder reaction conditions are continuously being developed. These include the use of different nitrating agents and solvent systems. For example, nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester with nitric acid in acetic anhydride (B1165640) selectively yields the 2-nitro derivative, highlighting the influence of the solvent and protecting groups on regioselectivity. nih.govresearchgate.net
| Starting Material | Nitrating Agent/Conditions | Major Product | Reference |
| Acetanilide | HNO₃/H₂SO₄ | p-Nitroacetanilide | wikipedia.org |
| Aniline | H₂SO₄ (sulfonation), then HNO₃ | 2-Nitroaniline-4-sulfonic acid | wikipedia.org |
| Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester | HNO₃ in acetic anhydride at 0°C | Nα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester | nih.govresearchgate.net |
| Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester | HNO₃ in trifluoroacetic acid at 0°C | Nα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester | nih.gov |
The introduction of the cyclopentyl group onto the nitrogen atom of 2-nitroaniline can be achieved through N-alkylation. This typically involves the reaction of 2-nitroaniline with a cyclopentyl halide, such as cyclopentyl bromide, in the presence of a base. The base is necessary to deprotonate the amino group, making it a more effective nucleophile.
A more direct approach to N-substituted-2-nitroanilines involves the reaction of a 2-halonitrobenzene with an amine. For example, N-alkyl-2-nitroanilines can be prepared by treating 1-fluoro-2-nitrobenzene (B31998) or 2-chloronitrobenzene with the desired alkyl amine. nih.govresearchgate.net In the case of this compound, this would involve the reaction of 1-fluoro-2-nitrobenzene with cyclopentylamine. nih.gov This nucleophilic aromatic substitution reaction is often facilitated by the presence of the strongly electron-withdrawing nitro group ortho to the halogen.
Reductive alkylation of nitroarenes offers a one-pot method to synthesize N-alkylated amines. This involves the reduction of the nitro group and subsequent N-alkylation in a single reaction vessel. rsc.org For instance, nitroarenes can be reductively alkylated with alkyl halides in the presence of a suitable catalyst. rsc.org
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| 1-Fluoro-2-nitrobenzene | Cyclopentylamine | 1,4-dioxane, room temp. | This compound | nih.gov |
| 2-Chloronitrobenzene | Substituted amines/anilines | DBU | N-Substituted-2-nitroanilines | researchgate.net |
| Nitroarenes | Alkyl halides (Br, I) | V₂O₅/TiO₂ catalyst | N-Alkylated amines | rsc.org |
Desulfonation Approaches
Desulfonation is a crucial step in synthetic pathways that utilize a sulfonic acid group as a removable directing group. nih.gov As mentioned previously, in the synthesis of ortho-substituted anilines, the para position is often blocked by sulfonation. After the desired substitution at the ortho position has been achieved (e.g., nitration), the sulfonic acid group is removed. The desulfonation reaction is essentially the reverse of sulfonation and is typically achieved by heating the sulfonic acid derivative with dilute aqueous acid. nih.gov This strategy allows for the synthesis of ortho-isomers that would be difficult to obtain in high yield through direct electrophilic substitution.
Functional Group Transformations and Derivatization Strategies
This compound possesses two primary functional groups, the secondary amine and the nitro group, which can be further modified to create a variety of derivatives. The nitro group is a versatile functional group that can be reduced to a primary amine, which can then undergo a wide range of reactions, such as diazotization followed by Sandmeyer-type reactions, or condensation with carbonyl compounds to form imines or heterocyclic structures.
The secondary amine can also be a site for further functionalization. For example, it can be acylated or undergo further alkylation. The presence of both the N-cyclopentylamino and the nitro group can influence the reactivity of the aromatic ring in further electrophilic or nucleophilic substitution reactions.
One example of derivatization involves the condensation of 2-substituted aminoanilines with carbonyl compounds to form heterocyclic systems. For instance, 2-aminoanilines can react with aldehydes or ketones to form dihydroquinazolinones. mdpi.com Following the reduction of the nitro group in this compound to yield N¹-cyclopentylbenzene-1,2-diamine, this diamine could be used as a precursor for the synthesis of various fused heterocyclic compounds, such as benzimidazoles, which are important structural motifs in many pharmaceuticals. wikipedia.org
Reduction of the Nitro Group to Amine in this compound
The conversion of the nitro group in this compound to a primary amine is a foundational step for many subsequent synthetic transformations. This reduction yields N1-cyclopentylbenzene-1,2-diamine, a key intermediate for building heterocyclic scaffolds. A variety of reducing agents and methods can be employed for this purpose, with the choice often depending on factors such as desired yield, functional group tolerance, and scalability. wikipedia.orgnih.govnih.gov
Commonly employed methods for the reduction of aromatic nitro compounds are applicable to this compound. commonorganicchemistry.com Catalytic hydrogenation is a widely used and efficient method. commonorganicchemistry.comorganic-chemistry.org
Key Reduction Methods:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequent choice, often providing high yields under mild conditions. commonorganicchemistry.comorganic-chemistry.org Raney nickel is another effective catalyst, particularly useful when trying to avoid the dehalogenation of aryl halides that might be present elsewhere in the molecule. wikipedia.orgcommonorganicchemistry.comresearchgate.net
Metal-Acid Systems: The use of metals in acidic media provides a classic and cost-effective reduction method. Reagents such as iron (Fe) in acetic acid or hydrochloric acid, zinc (Zn) in acidic conditions, and tin(II) chloride (SnCl₂) in concentrated hydrochloric acid are effective for this transformation. commonorganicchemistry.comresearchgate.net These methods are generally robust and tolerate a range of functional groups. commonorganicchemistry.com
Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) is a versatile and mild reducing agent that can efficiently reduce o-nitroanilines in the presence of aldehydes to directly form benzimidazoles in a one-pot reaction. organic-chemistry.orgresearchgate.net Sodium sulfide (Na₂S) can also be used and sometimes offers selectivity in molecules with multiple nitro groups. commonorganicchemistry.com
The resulting N1-cyclopentylbenzene-1,2-diamine is a stable compound that serves as the direct precursor for the synthesis of various heterocyclic systems as detailed in subsequent sections.
| Reducing Agent/System | Typical Conditions | Advantages | Potential Drawbacks |
|---|---|---|---|
| H₂ / Pd/C | Methanol (B129727) or Ethanol, Room Temperature to 50°C, H₂ balloon or autoclave | High yield, clean reaction, mild conditions. commonorganicchemistry.comorganic-chemistry.org | Can reduce other functional groups (e.g., alkenes, alkynes); potential for dehalogenation. commonorganicchemistry.com |
| H₂ / Raney Nickel | Ethanol, 40-50°C, often with hydrazine (B178648) hydrate. researchgate.net | Effective, less prone to causing dehalogenation compared to Pd/C. wikipedia.orgcommonorganicchemistry.com | Filtration of the nickel slurry can be cumbersome. researchgate.net |
| Fe / Acid (e.g., AcOH, HCl) | Refluxing acetic acid or ethanol/water with acid. commonorganicchemistry.comresearchgate.net | Inexpensive, mild, and tolerant of many functional groups. commonorganicchemistry.com | Workup can involve filtering large amounts of iron salts. researchgate.net |
| SnCl₂ / HCl | Ethanol, reflux. researchgate.net | Mild conditions, effective for many substrates. commonorganicchemistry.com | Tin waste products can be problematic to remove. researchgate.net |
| Na₂S₂O₄ | Ethanol/Water, often heated. organic-chemistry.org | Mild, allows for one-pot reductive cyclization with aldehydes. organic-chemistry.orgresearchgate.net | Requires aqueous conditions. |
Diazotization and Subsequent Reactions of the Amino Group
Following the reduction of the nitro group to N1-cyclopentylbenzene-1,2-diamine, the newly formed primary aromatic amine can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5°C). organic-chemistry.orglibretexts.org This process converts the primary amino group into a diazonium salt. organic-chemistry.org
Aryl diazonium salts are highly valuable synthetic intermediates due to the excellent leaving group ability of molecular nitrogen (N₂). libretexts.org They can participate in a wide array of subsequent reactions, allowing for the introduction of various substituents onto the aromatic ring.
Potential Subsequent Reactions:
Sandmeyer Reaction: Treatment of the diazonium salt with copper(I) salts (e.g., CuCl, CuBr, CuCN) allows for the introduction of chloro, bromo, and cyano groups, respectively.
Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) introduces a fluorine atom onto the aromatic ring.
Azo Coupling: Diazonium salts can act as electrophiles and react with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo compounds, which are known for their vibrant colors and are used as dyes.
Hydrolysis: Heating the diazonium salt in water replaces the diazonium group with a hydroxyl group, forming a phenol.
For N1-cyclopentylbenzene-1,2-diamine, diazotization of the primary amine could lead to intermediates for synthesizing substituted benzotriazoles or other fused heterocyclic systems. For example, intramolecular cyclization of the diazonium salt could potentially form a benzotriazole (B28993) derivative.
Acetylation and Other Acylation Reactions
The amino groups of N1-cyclopentylbenzene-1,2-diamine can be readily acylated. Acetylation, the introduction of an acetyl group (CH₃CO-), is a common transformation typically achieved by treating the amine with acetyl chloride or acetic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.
This reaction can be selective. Under controlled conditions, the more nucleophilic primary amine of N1-cyclopentylbenzene-1,2-diamine would likely be acylated preferentially over the secondary cyclopentylamino group. N-acylated o-nitroanilines can themselves be precursors to heterocyclic systems. For instance, the cyclization of N-acylated derivatives of N-benzyl-o-nitroaniline to form 2-aryl-1-hydroxybenzimidazoles has been reported, suggesting that N-cyclopentyl-N-(2-nitrophenyl)acetamide could undergo similar transformations. rsc.org
Acylation is also a key step in the synthesis of more complex structures. The resulting amide can influence the electronic properties of the molecule and serve as a directing group in subsequent reactions.
C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction is instrumental in synthesizing aryl amines from aryl halides or triflates and an amine. wikipedia.org While typically used to form an arylamine, variations of this reaction can utilize nitroarenes.
Recent advancements have shown that nitroarenes can be used directly in Buchwald-Hartwig type couplings, where they can act as arylamine surrogates. nih.govnih.gov This involves the in-situ reduction of the nitro group followed by a denitrative coupling. nih.gov This methodology could potentially be applied to this compound to couple it with other aryl or heteroaryl groups. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand (such as BrettPhos), and a base. nih.govrug.nl
The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of these reactions. rug.nl
| Component | Example | Role in Reaction |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. nih.gov |
| Ligand | BINAP, DPPF, BrettPhos, RuPhos | Stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination. wikipedia.orgrug.nl |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine to form the more nucleophilic amide in the catalytic cycle. acsgcipr.orgmit.edu |
| Aryl Electrophile | Aryl halides (Cl, Br, I), triflates, or nitroarenes. nih.govacsgcipr.org | Provides the aryl group for the new C-N bond. |
| Amine Nucleophile | Primary or secondary amines. | Provides the nitrogen atom for the new C-N bond. |
Cyclization Reactions to Form Heterocyclic Systems
The most significant synthetic utility of this compound lies in its role as a precursor to bicyclic heterocyclic compounds. Following the reduction of the nitro group to form N1-cyclopentylbenzene-1,2-diamine, the resulting ortho-diamine is primed for cyclization reactions to form important scaffolds like benzimidazoles and quinoxalines.
Benzimidazoles are a core structure in many pharmacologically active compounds. nih.gov A common and efficient method for their synthesis is the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.gov In the case of N1-cyclopentylbenzene-1,2-diamine, this reaction would lead to the formation of 1-cyclopentyl-2-substituted-1H-benzo[d]imidazoles.
A particularly versatile one-pot method involves the reductive cyclization of an o-nitroaniline with an aldehyde using sodium dithionite (Na₂S₂O₄). organic-chemistry.org This approach allows for the direct synthesis of benzimidazoles from this compound and a wide range of aliphatic or aromatic aldehydes under mild conditions. organic-chemistry.orgresearchgate.net The reaction proceeds by the in-situ reduction of the nitroaniline to the diamine, which then condenses with the aldehyde and undergoes oxidative cyclization to form the benzimidazole (B57391) ring.
Another synthetic route involves reacting the o-diamine with carboxylic acids or their derivatives, though this often requires harsher conditions, such as high temperatures or strong acids. connectjournals.com
Quinoxalines are another class of N-heterocycles with significant biological activities. mtieat.org The classical and most direct synthesis of quinoxalines involves the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. nih.govnih.gov
Starting from N1-cyclopentylbenzene-1,2-diamine, reaction with a 1,2-dicarbonyl compound (R-CO-CO-R') would yield a 1-cyclopentyl-2,3-disubstituted quinoxaline (B1680401) derivative. The reaction is typically acid-catalyzed and proceeds readily. nih.gov Modern variations of this synthesis focus on using greener catalysts and milder conditions. nih.govmdpi.com For example, catalysts like nickel bromide/1,10-phenanthroline (B135089) have been used to synthesize quinoxalines directly from 2-nitroanilines, indicating a potential pathway from this compound itself. organic-chemistry.org
Ligand-Controlled Heterocycle Synthesis
The strategic use of ligands in transition-metal-catalyzed reactions offers a powerful tool for directing the outcome of chemical transformations, enabling the selective synthesis of diverse heterocyclic structures from a common precursor. In the context of this compound and its derivatives, ligand control can be pivotal in modulating the reactivity and selectivity of the catalytic system to favor the formation of one specific heterocycle over others. This approach, often termed divergent synthesis, is of significant interest as it provides an efficient means to access a variety of molecular scaffolds.
The core principle of ligand-controlled synthesis lies in the ability of the ligand to modify the electronic and steric properties of the metal center. This, in turn, influences the coordination of the substrate, the activation of specific bonds, and the subsequent cyclization pathway. For substrates like N-substituted 2-nitroanilines, intramolecular reactions can potentially lead to a range of heterocyclic products, and the choice of ligand can steer the reaction towards a desired outcome.
While specific studies detailing a divergent synthesis from this compound controlled by ligands are not extensively documented, the principles can be illustrated by examining related transformations of 2-nitroanilines and other ortho-substituted anilines where the ligand plays a crucial role.
For instance, in palladium-catalyzed intramolecular cyclization reactions of (2-iodoanilino)carbonyl compounds, the chemoselectivity can be controlled by the addition of specific ligands. The use of bidentate phosphine ligands can favor the formation of indoles, while other conditions might lead to six-membered rings nih.gov. This demonstrates that the ligand sphere around the palladium catalyst dictates the reaction pathway.
In the synthesis of quinoxalines from 2-nitroanilines and vicinal diols, specific ligand-metal combinations are employed to facilitate the desired transformation. For example, a nickel-catalyzed approach utilizes a NiBr₂/1,10-phenanthroline system nih.gov. Here, the 1,10-phenanthroline ligand is crucial for the catalytic activity and stability of the nickel catalyst, enabling the reductive cyclization to proceed efficiently. The choice of a different ligand could potentially lead to other reaction pathways, such as simple reduction of the nitro group without subsequent cyclization, or the formation of other heterocyclic systems.
Similarly, the synthesis of benzimidazoles from 2-nitroanilines can be influenced by the catalytic system. While some methods are catalyst-free, many employ transition metals where the ligand environment is key. For example, palladium-catalyzed C-N bond formation to yield benzimidazoles often relies on specific phosphine ligands to promote the desired reductive amination and subsequent cyclization. The steric and electronic properties of these phosphine ligands can significantly impact the efficiency and selectivity of the reaction.
The following table summarizes how different catalytic systems, defined by the metal and its coordinating ligand, can be used to synthesize specific heterocycles from 2-nitroaniline precursors. This illustrates the principle of ligand-controlled synthesis, which would be applicable to this compound.
| Target Heterocycle | Catalyst/Metal | Ligand | Reactant(s) | Reference |
|---|---|---|---|---|
| Quinoxaline | NiBr₂ | 1,10-phenanthroline | 2-Nitroaniline and vicinal diol | nih.gov |
| Benzimidazole | Palladium | Phosphine Ligands (e.g., XPhos) | N-protected-5-bromo-2-nitrophenyl-benzimidazole and amine | mdpi.com |
| Indole | Palladium | Bidentate Phosphine Ligands | (2-iodoanilino)carbonyl compounds | nih.gov |
Reaction Kinetics, Thermodynamics, and Mechanistic Elucidation
Kinetic Studies of N-Cyclopentyl-2-Nitroaniline Formation and Transformation
The synthesis of this compound most commonly proceeds via the nucleophilic aromatic substitution of a 2-halonitrobenzene (e.g., 2-chloronitrobenzene or 2-fluoronitrobenzene) with cyclopentylamine (B150401). The kinetics of such SNAr reactions are well-studied and provide a framework for understanding the formation of the title compound.
The generally accepted mechanism for the SNAr reaction involves a two-step addition-elimination process. nih.govmdpi.commasterorganicchemistry.comwikipedia.org The first step is the nucleophilic attack of the amine (cyclopentylamine) on the carbon atom bearing the leaving group (e.g., a halogen) to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. semanticscholar.orgresearchgate.netwikipedia.org The second step involves the departure of the leaving group, which restores the aromaticity of the ring.
For most SNAr reactions, including the amination of nitro-activated halobenzenes, the first step—the formation of the Meisenheimer complex—is typically the rate-determining step (RDS). nih.govresearchgate.netresearchgate.net This is because this step involves the disruption of the aromatic system, which requires a significant activation energy. researchgate.netdiva-portal.org The presence of the strongly electron-withdrawing nitro group at the ortho position is crucial as it stabilizes the anionic Meisenheimer intermediate through resonance, thereby lowering the activation energy of this step. nih.govmdpi.combyjus.com
However, the nature of the leaving group can influence the rate-determining step. In some cases, particularly with poor leaving groups, the second step (expulsion of the leaving group) can become rate-limiting. wikipedia.org For the reaction of 2-halonitrobenzenes with amines, the reactivity order is generally F > Cl > Br > I, which is contrary to the bond strength of the carbon-halogen bond. researchgate.net This observation strongly supports the formation of the Meisenheimer complex as the RDS, because the highly electronegative fluorine atom is most effective at activating the ring towards nucleophilic attack by withdrawing electron density, even though the C-F bond is the strongest. masterorganicchemistry.comsemanticscholar.org
Some recent computational and experimental studies have also proposed the possibility of a concerted (one-step) SNAr mechanism in certain cases, particularly with less-activated substrates or specific nucleophiles. nih.govdiva-portal.orgresearchgate.net However, for a highly activated substrate like a 2-halonitrobenzene reacting with an amine, the stepwise mechanism via a Meisenheimer complex is the most widely supported pathway. researchgate.netfrontiersin.org
Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by identifying bond-breaking or bond-forming events in the rate-determining step. wikipedia.org In the context of this compound formation via an SNAr reaction, several types of KIEs could be informative.
A primary nitrogen KIE (¹⁴N/¹⁵N) would be expected if the C-N bond formation is part of the rate-determining step. Since the nucleophilic attack of the amine is generally the RDS, a small but measurable primary KIE would be anticipated.
Secondary hydrogen KIEs involving the amine N-H protons (kH/kD) can also provide insight. If the deprotonation of the amine nitrogen in the intermediate is involved in or before the RDS, a significant primary KIE would be observed. However, in the standard SNAr mechanism, the initial attack by the neutral amine is rate-limiting, followed by a fast proton transfer. In such cases, a small inverse secondary KIE (kH/kD < 1) might be observed, reflecting the change in hybridization at the nitrogen atom.
| Isotopic Substitution | Expected KIE (k_light/k_heavy) | Interpretation for S |
| ¹⁴N/¹⁵N in Cyclopentylamine | > 1 (Small) | Consistent with C-N bond formation being part of the rate-determining step. |
| ¹H/²H on Amine Nitrogen | ≈ 1 or slightly < 1 | Suggests that proton transfer from the nitrogen is not part of the rate-determining step. |
| ¹²C/¹³C at C-1 of Benzene (B151609) Ring | > 1 | Indicates that C-N bond formation at this carbon is involved in the rate-determining step. |
Thermodynamic Aspects of Reaction Equilibria and Product Stability
The formation of N-alkyl-2-nitroanilines from the corresponding halo-aromatics is typically an exothermic reaction. rsc.org The thermodynamic stability of the product is influenced by several factors, including the resonance stabilization afforded by the interaction of the amine lone pair with the aromatic ring and the nitro group.
Collisional activation studies on protonated N-alkyl-2-nitroanilines have revealed interesting fragmentation patterns that provide insight into their stability and intramolecular interactions. nih.gov For instance, protonated N-ethyl-2-nitroaniline eliminates acetic acid upon collisional activation, indicating an intramolecular oxidation of the alkyl chain by the nitro group. nih.gov This suggests a close spatial relationship and potential electronic interaction between the alkylamino and nitro substituents.
The equilibrium of the reaction lies far towards the products under typical synthetic conditions, especially when a base is used to neutralize the HX formed, or when the reaction is carried out at elevated temperatures. The relative stability of this compound compared to its starting materials (e.g., 2-chloronitrobenzene and cyclopentylamine) ensures a high conversion rate. In some cases of nucleophilic aromatic substitution, a shift from kinetic to thermodynamic control of the products can be observed, but for the reaction of an amine with a 2-halonitrobenzene, the direct substitution product is generally the most stable. rsc.org
Detailed Reaction Mechanisms
The formation of this compound via nucleophilic aromatic substitution is a well-defined process that highlights the interplay of electronic effects and the stability of reaction intermediates.
The reactivity of the aromatic ring in an SNAr reaction is critically dependent on the nature of its substituents. The presence of a strong electron-withdrawing group (EWG), such as the nitro group (-NO₂), is essential for the reaction to proceed at a reasonable rate. byjus.com
Electron-Withdrawing Groups (EWGs): The nitro group at the ortho position to the leaving group activates the ring towards nucleophilic attack in two ways. Inductively, the electronegative nitrogen and oxygen atoms pull electron density from the ring. More importantly, the nitro group provides resonance stabilization for the negatively charged Meisenheimer complex formed during the reaction. nih.govmdpi.com This stabilization is most effective when the EWG is positioned ortho or para to the site of nucleophilic attack, as the negative charge can be delocalized onto the oxygen atoms of the nitro group. semanticscholar.org A meta-nitro group offers only inductive stabilization, which is less effective. nih.gov
Electron-Donating Groups (EDGs): The nucleophile in this reaction is cyclopentylamine. The amino group (-NHR) is an electron-donating group. While its basicity and nucleophilicity drive the reaction, once attached to the ring, it donates electron density, which would deactivate the ring toward further nucleophilic substitution. The basicity of cyclopentylamine (pKa of the conjugate acid ≈ 10.45-10.65) indicates it is a reasonably strong nucleophile, capable of attacking the electron-deficient aromatic ring. hmdb.camicrochem.frchemicalbook.com The reactivity of a series of amines in SNAr reactions generally correlates with their nucleophilicity and basicity. researchgate.netresearchgate.net
The table below illustrates the effect of substituents on the relative rates of a typical SNAr reaction.
| Substituent on Benzene Ring | Position Relative to Leaving Group | Effect on S | Reason |
| -NO₂ | ortho, para | Strong Activation | Resonance and inductive withdrawal, stabilizes intermediate. nih.govsemanticscholar.org |
| -NO₂ | meta | Weak Activation | Inductive withdrawal only. nih.gov |
| -CN | ortho, para | Activation | Resonance and inductive withdrawal. |
| -Alkyl | ortho, para | Weak Deactivation | Inductive donation. |
| -NHR (the product) | - | Strong Deactivation | Resonance and inductive donation. |
The key intermediate in the SNAr formation of this compound is the Meisenheimer complex. wikipedia.org These complexes are adducts formed between an electron-deficient arene and a nucleophile. wikipedia.org While often transient, many Meisenheimer complexes, especially those derived from highly electron-deficient aromatics like trinitrobenzene, can be stable enough to be isolated and characterized by spectroscopic methods such as NMR and UV-Vis. mdpi.comnih.gov
In the reaction of 2-halonitrobenzene with cyclopentylamine, the intermediate would be a zwitterionic or anionic σ-complex. The initial attack of the neutral amine forms a zwitterionic intermediate, which then loses a proton (often facilitated by a second molecule of the amine acting as a base) to form the more stable anionic Meisenheimer complex.
Structure of the Meisenheimer Complex Intermediate:
The complex is characterized by the rehybridization of the carbon atom at the site of attack from sp² to sp³, breaking the aromaticity of the ring. The negative charge is delocalized across the π-system and, crucially, onto the ortho-nitro group. The formation of colored solutions during the reaction of nitroaromatics with amines is often indicative of the presence of these highly conjugated, colored intermediates. nih.gov For example, the reaction of 2-fluoronitrobenzene with cyanoacetamides turns deep purple, signaling the formation of the intermediate. nih.gov
Intramolecular Interactions Affecting Reactivity
The reactivity of this compound is significantly influenced by intramolecular interactions, most notably the hydrogen bond between the nitro group and the secondary amine. In 2-nitroaniline (B44862) and its N-substituted derivatives, an intramolecular hydrogen bond forms between one of the oxygen atoms of the ortho-nitro group and the hydrogen atom of the amino group, creating a stable six-membered pseudo-ring. acs.orgnih.govnih.gov This interaction has several important consequences for the molecule's reactivity.
The formation of this intramolecular hydrogen bond decreases the availability of the amine's lone pair of electrons for external reactions, which in turn reduces the basicity of the compound. For instance, the basicity of 2-nitroaniline is approximately 100,000 times lower than that of aniline (B41778) due to the strong electron-withdrawing effect of the nitro group, which is further stabilized by this intramolecular hydrogen bond. wikipedia.org It is reasonable to infer a similar, significant reduction in basicity for this compound.
Furthermore, the planarity imposed by this six-membered ring system affects the steric environment around the reactive centers. The cyclopentyl group, being a bulky N-alkyl substituent, introduces steric hindrance that can influence the accessibility of the amino group and the ortho positions on the aromatic ring. Studies on other N-alkyl arylsulfonamides have demonstrated that the size of the N-alkyl group can significantly impact reaction pathways, for example, by favoring intermolecular rearrangement over intramolecular cyclization due to steric hindrance. mdpi.com In the case of this compound, the cyclopentyl group would be expected to sterically hinder reactions at the nitrogen atom and potentially influence the regioselectivity of reactions on the aromatic ring.
Hydride Ion Shifts and Electron Transfer Processes
The chemical transformations of this compound, particularly its reduction to the corresponding diamine, are governed by electron transfer processes and, in certain contexts, may involve hydride ion shifts. The reduction of nitroaromatic compounds is a cornerstone of synthetic chemistry and has been extensively studied.
The most common reaction involving this class of compounds is the reduction of the nitro group. This transformation typically proceeds through a series of intermediates involving the transfer of a total of six electrons and six protons to convert the nitro group (-NO₂) into an amino group (-NH₂). The generally accepted pathway involves the initial formation of a nitrosobenzene (B162901) intermediate, followed by further reduction to a phenylhydroxylamine, and finally to the aniline derivative. rsc.org
The mechanism of reduction is highly dependent on the reducing agent and reaction conditions.
Electron Transfer from Metal Catalysts: In catalytic hydrogenation or when using dissolving metal reductants, the process is best described as a series of single-electron transfers. Metal nanoparticles, for example, act as a surface for both the nitroaromatic compound and the reducing agent (like NaBH₄) to adsorb. rsc.org Electrons are transferred from the reductant to the metal and then to the nitroaromatic compound, facilitating the stepwise reduction of the nitro group. rsc.orgrsc.org The efficiency of this electron transfer can be influenced by the nature of the catalyst and the substrate. rsc.org
Hydride Transfer: In some biological systems or with specific hydride donors, the reduction can proceed via hydride ion (H⁻) transfer. For example, the enzyme Enterobacter cloacae NAD(P)H nitroreductase catalyzes the two-electron reduction of nitroaromatics, a process that is dependent on the hydride-accepting properties of the substrate. nih.govnih.govbibliotekanauki.pl While direct evidence for hydride shifts in the chemical reduction of this compound is scarce, reactions employing reagents that are known hydride donors could potentially involve such mechanisms. Mechanistic studies on the reduction of nitroarenes with silanes catalyzed by iron complexes suggest the involvement of intermediates that could be formed through pathways consistent with hydride transfer. nih.govacs.org
The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack, but the primary reactivity related to electron and hydride transfer is centered on the nitro group itself. The table below summarizes the general steps and electron/proton requirements for the reduction of a nitroaromatic compound.
It is important to note that while these general principles apply, the specific kinetics and thermodynamics of these processes for this compound would be modulated by the electronic and steric contributions of the cyclopentyl group.
Based on a comprehensive review of the available scientific literature, it is not possible to generate a detailed article focusing solely on the catalytic chemistry of the specific compound “this compound” according to the provided outline.
Extensive searches for research data on palladium-catalyzed reactions, copper-catalyzed cross-coupling, scandium(III) catalysis, organophosphorus-based catalysis, and heterogeneous nanoparticle catalysis where this compound is the specified substrate did not yield sufficient information.
The existing body of research focuses heavily on the parent compound, 2-nitroaniline , and the broader class of substituted nitroarenes . While the catalytic principles and reactions described for these related compounds are scientifically relevant, a detailed discussion would not adhere to the strict instruction of focusing solely on this compound.
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Catalysis in N Cyclopentyl 2 Nitroaniline Chemistry
Heterogeneous Catalysis
Reusability and Stability of Heterogeneous Catalytic Systems
A significant advantage of heterogeneous catalysts is their ease of separation from the reaction mixture and their potential for reuse over multiple cycles, which aligns with the principles of green chemistry. The stability of these systems under reaction conditions is paramount for their practical application. Various materials have been investigated for the catalytic reduction of the nitroaniline moiety, a key reaction for N-cyclopentyl-2-nitroaniline.
Cerium oxide nanoparticles (CeO₂ NPs) have been demonstrated as a highly efficient and reusable heterogeneous catalyst for the reduction of 2-nitroaniline (B44862). These nanocatalysts exhibit excellent stability and can be used for several repetitive catalytic cycles under optimized conditions without a significant loss of activity. nih.govtandfonline.com For instance, CeO₂ NPs can achieve a 99.12% reduction efficiency in just 60 seconds under microwave irradiation, showcasing their high performance. nih.govtandfonline.com
Another notable system is a heterogeneous V₂O₅/TiO₂ catalyst, which is effective for the selective reduction of a wide array of nitroarenes. This catalyst is recyclable over multiple cycles with minimal loss of activity or selectivity, highlighting its robustness and practical utility. researchgate.net The ability to avoid stoichiometric metal hydrides and homogeneous catalysts makes this system environmentally benign. researchgate.net
Ruthenium-based nanocatalysts also show promise. A Ru nanocatalyst generated via biomolecule mediation was found to be reusable for four consecutive cycles in the reduction of nitrobenzene (B124822) to aniline (B41778) derivatives without a significant drop in its catalytic activity. acs.org Similarly, palladium on carbon (Pd/C) has been shown to be reusable for up to 10 cycles in certain reductive amination reactions. semanticscholar.org For other reactions, supported Ru(II) catalysts have been recovered and reused for four cycles without a decrease in activity. semanticscholar.org Furthermore, specific heterogeneous cobalt catalysts have demonstrated smooth performance over ten cycles for the hydrogenation of nitrobenzene and subsequent synthesis of pyrroles. researchgate.net
The stability of these catalysts is often attributed to the strong interaction between the active metal nanoparticles and the support material, which can prevent leaching and aggregation of the metal components. mdpi.com For example, the acidity of an MCM-41 matrix can promote the formation of reaction intermediates while also stabilizing the supported ruthenium catalyst. semanticscholar.org
Below is an interactive data table summarizing the reusability of various heterogeneous catalytic systems applicable to the transformation of the nitroaniline functional group.
| Catalyst | Substrate Scope | No. of Cycles | Efficiency/Activity Maintenance | Source |
| CeO₂ Nanoparticles | 2-Nitroaniline | Several | Excellent reusability reported | nih.gov |
| V₂O₅/TiO₂ | Diverse Nitroarenes | Multiple | Minimal loss of activity or selectivity | researchgate.net |
| Biomolecule-Mediated Ru Nanocatalyst | Nitrobenzene | 4 | No significant loss in activity | acs.org |
| Ru(II) on MCM-41 | Nitroaromatics | 4 | No decrease in activity | semanticscholar.org |
| Pd/C | Nitroarenes | 10 | Effective reuse for 10 cycles | semanticscholar.org |
| Co/NGr-C@SiO₂-L | Nitrobenzene | 10 | Similar yields maintained over 10 cycles | researchgate.net |
Catalyst Design and Development for Specific Transformations
The design of catalysts for specific transformations of this compound extends beyond simple nitro group reduction. A key area of interest is the one-pot synthesis of N-substituted anilines from nitroarenes, which involves a sequence of reduction, condensation, and a second reduction.
Heterogeneous catalysts based on transition metals such as palladium, ruthenium, and nickel are central to these transformations. semanticscholar.org For instance, a V₂O₅/TiO₂ catalyst has been developed not only for selective nitro reduction but also for a one-pot reductive alkylation of nitroarenes with alkyl halides, yielding N-alkylated amines in high yields under mild conditions. researchgate.net This demonstrates a catalyst designed for tandem reactions, showcasing broad functional group tolerance. researchgate.net
The development of catalysts also involves supporting metal nanoparticles on various matrices, including naturally derived organic materials like Gum-Acacia for Pd nanoparticles. semanticscholar.org Such designs aim to create systems that are not only active and selective but also cost-effective and environmentally friendly. The choice of metal is also critical; while palladium is widely used, there is growing interest in developing catalysts based on more abundant metals like nickel and cobalt to perform similar transformations. researchgate.netmdpi.com
The table below details examples of catalysts designed for specific transformations of the nitroarene functional group.
| Catalyst System | Target Transformation | Key Design Features | Source |
| V₂O₅/TiO₂ | One-pot reductive alkylation of nitroarenes | Heterogeneous system enabling tandem reduction and N-alkylation; avoids stoichiometric reagents. | researchgate.net |
| Ru(II) on MCM-41 | Reductive amination of nitroaromatics with carbonyls | Acidic support (MCM-41) promotes imine formation, enhancing the activity of the Ru catalyst. | semanticscholar.org |
| Pd/C with B₂(OH)₄ | Reductive amination of nitroarenes | Environmentally benign protocol using a common heterogeneous catalyst with a mild reducing agent. | semanticscholar.org |
| Pd NPs on Gum-Acacia | Reductive amination | Use of a naturally derived, biodegradable support for palladium nanoparticles. | semanticscholar.org |
Mechanisms of Catalytic Action, including Redox Coupling
Understanding the mechanism of catalytic action is fundamental to optimizing existing catalysts and designing new ones. For transformations involving this compound, particularly those that form new bonds at the nitrogen atom, redox coupling mechanisms are of central importance.
One well-studied mechanism is the organophosphorus-catalyzed, cross-selective reductive coupling of nitroarenes and anilines to form N-N bonds, creating hydrazine (B178648) derivatives. mit.edu This process operates through an auto-tandem catalytic reaction cascade involving P(III)/P(V)=O redox cycling. The mechanism proceeds in two distinct stages:
Nitroarene Deoxygenation : The P(III) phosphine (B1218219) catalyst first deoxygenates the nitroarene to a nitrosoarene intermediate.
Azoarene Reduction : The nitrosoarene condenses with an aniline to form an azoarene, which is then reduced by the same P(III) catalyst (in the presence of a hydrosilane as the terminal reductant) to the final hydrazine product. mit.edu This demonstrates a sophisticated catalytic cycle where the catalyst engages in two mechanistically different reduction events. mit.edu
In the context of transition metal catalysis, which is common for the reduction and functionalization of nitroarenes, redox coupling often involves changes in the oxidation state of the metal center. For nickel-catalyzed cross-coupling reactions, mechanisms frequently involve a catalytic cycle that can include Ni(0), Ni(I), Ni(II), and even Ni(III) species. mdpi.com A typical cycle for a reductive cross-coupling reaction might involve:
Reduction of Precursor : A Ni(II) precatalyst is reduced in situ by a stoichiometric reductant (e.g., Zn or Mn) to generate a catalytically active Ni(0) species.
Oxidative Addition : The Ni(0) complex undergoes oxidative addition with an electrophile (e.g., an aryl halide), forming a Ni(II) intermediate.
Transmetalation or Second Oxidative Addition : Depending on the specific reaction, this step introduces the second coupling partner.
Reductive Elimination : The final C-N or C-C bond is formed through reductive elimination from the Ni(II) or a Ni(III) intermediate, regenerating a lower-valent nickel species that can re-enter the catalytic cycle. mdpi.com
These mechanistic principles, established for a range of substrates, are directly applicable to the design and understanding of catalytic reactions involving this compound, particularly for C-N bond-forming reactions that go beyond simple hydrogenation of the nitro group.
Computational and Theoretical Studies
Quantum Chemical Calculations of Molecular and Electronic Structure
No published studies containing quantum chemical calculations specifically for N-cyclopentyl-2-nitroaniline were found.
Density Functional Theory (DFT) and Ab Initio Methods
There is no available research detailing the application of DFT or Ab Initio methods to analyze the molecular structure of this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Reactivity Prediction
Specific Frontier Molecular Orbital analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, has not been reported in the literature. Consequently, reactivity predictions based on these parameters are not available.
Molecular Electrostatic Potential (MEP) Surface Analysis
An analysis of the Molecular Electrostatic Potential (MEP) surface for this compound, which would identify electrophilic and nucleophilic sites, has not been documented in scientific publications.
Solvent Effects on Electronic Properties and Reactivity
While the influence of solvents on the properties of nitroanilines is a known phenomenon, specific studies quantifying these effects for this compound are absent from the literature.
Solvation Models and Dielectric Constant Influence
There are no available studies that employ solvation models to investigate the influence of the dielectric constant of different solvents on the electronic properties and reactivity of this compound.
Hydrogen Bonding and Dipole-Dipole Interactions
Specific research detailing the role of hydrogen bonding and dipole-dipole interactions between this compound and various solvents has not been published.
Conformational Analysis and Stereochemical Considerations in Related Cycloalkylamines
The conformational landscape of this compound is dictated by the flexibility of the cyclopentyl ring, rotation around the C-N bond, and the stereochemistry of the nitrogen atom. While specific studies on this compound are not prevalent, the analysis can be constructed from principles governing related cycloalkylamines and substituted anilines.
The cyclopentane (B165970) ring is not planar; it adopts puckered conformations to relieve torsional strain that would be present in a planar structure. dalalinstitute.com The two most common conformations are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry), which are very close in energy and rapidly interconvert. dalalinstitute.com In the envelope conformation, one carbon atom is out of the plane of the other four, while in the half-chair, two adjacent carbons are displaced on opposite sides of the plane formed by the other three. The energy barrier between these conformers is low, leading to a dynamic structure at room temperature. dalalinstitute.com When substituted, as in this compound, the bulky nitroaniline group can occupy either an axial or equatorial position relative to the ring's puckering, with the equatorial position generally being more stable to minimize steric hindrance.
The stereochemistry at the nitrogen center of a secondary amine like this compound is also a key consideration. Amines with three different substituents are chiral due to their tetrahedral geometry. libretexts.org However, for most chiral amines, the enantiomers cannot be resolved because they rapidly interconvert through a process called pyramidal inversion (or nitrogen inversion). libretexts.org This process involves a planar, sp²-hybridized transition state, and the energy barrier is typically low enough (~25 kJ/mol) to allow for fast racemization at room temperature. libretexts.org Therefore, while the nitrogen atom in this compound is a stereocenter, the molecule will likely exist as a rapidly equilibrating mixture of R and S configurations at the nitrogen.
| Feature | Description | Relevance to this compound |
|---|---|---|
| Cyclopentyl Ring Conformation | Non-planar puckered structures, primarily envelope and half-chair forms, to minimize torsional strain. dalalinstitute.com | The cyclopentyl group is in constant flux between these conformations. The nitroaniline substituent likely prefers an equatorial position to reduce steric strain. |
| Nitrogen Inversion | Rapid pyramidal inversion at the nitrogen center leads to interconversion between R and S enantiomers. libretexts.org | The molecule is expected to be a racemic mixture at room temperature, as the barrier to inversion is low. |
| Rotational Isomerism | Rotation around the C(phenyl)-N(amine) single bond. | The orientation is heavily influenced by potential intramolecular hydrogen bonding between the N-H and the ortho-NO₂ group, and steric repulsion. |
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical modeling, particularly using Density Functional Theory (DFT), has become a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including derivatives of nitroaniline. jchps.comniscpr.res.in These computational methods allow for the calculation of NMR, FT-IR, and UV-Vis spectra, providing insights that complement experimental data. nih.govresearchgate.net
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govresearchgate.net Calculations are performed on the optimized molecular geometry to determine the isotropic shielding values for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. The accuracy of these predictions is generally high, making them useful for assigning experimental spectra, especially for complex molecules. nih.gov
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | 6.7 - 8.2 | 115 - 150 |
| Amine N-H | ~8.5 (broad) | N/A |
| Cyclopentyl C-H (methine, attached to N) | ~4.0 | ~55 |
| Cyclopentyl C-H (methylene) | 1.5 - 2.1 | 24 - 34 |
Vibrational (FT-IR) Spectroscopy: Theoretical vibrational spectra are calculated by determining the second derivatives of the energy with respect to atomic displacements for the optimized geometry. DFT methods, such as B3LYP, are effective in predicting fundamental vibrational frequencies. niscpr.res.inresearchgate.net However, calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To correct this, the calculated wavenumbers are typically multiplied by a scaling factor (e.g., ~0.967) to achieve better agreement with experimental data. nih.gov These calculations are invaluable for assigning specific vibrational modes to observed peaks in an experimental IR spectrum. researchgate.net
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Secondary Amine | ~3400 |
| C-H Stretch (Aromatic) | Phenyl Ring | 3050 - 3100 |
| C-H Stretch (Aliphatic) | Cyclopentyl Ring | 2850 - 2980 |
| NO₂ Asymmetric Stretch | Nitro Group | ~1520 |
| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 |
| NO₂ Symmetric Stretch | Nitro Group | ~1350 |
Electronic (UV-Vis) Spectroscopy: The electronic absorption spectra of molecules are predicted using Time-Dependent Density Functional Theory (TD-DFT). jchps.comnih.gov This method calculates the excitation energies and oscillator strengths for electronic transitions between molecular orbitals. For nitroaniline derivatives, the absorption bands in the UV-Vis region typically arise from π → π* and n → π* transitions involving the phenyl ring and the nitro and amino groups. jchps.com TD-DFT calculations can help identify the nature of these transitions by analyzing the molecular orbitals involved (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO).
| Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|
| ~410 | ~0.15 | HOMO -> LUMO | Intramolecular Charge Transfer (n → π) |
| ~290 | ~0.30 | HOMO-1 -> LUMO | π → π |
| ~240 | ~0.45 | HOMO -> LUMO+1 | π → π* |
Advanced Spectroscopic and Analytical Characterization for Mechanism Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of N-cyclopentyl-2-nitroaniline and for monitoring the progress of reactions in which it is a reactant or product. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the cyclopentyl group. The aromatic region would typically display complex multiplets due to the coupling between adjacent protons on the substituted benzene (B151609) ring. The presence of the electron-withdrawing nitro group and the electron-donating amino group significantly influences the chemical shifts of these aromatic protons. The N-H proton of the secondary amine is expected to appear as a broad singlet. The cyclopentyl group would exhibit signals in the aliphatic region, with the methine proton attached to the nitrogen appearing at a downfield-shifted position compared to the methylene (B1212753) protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the nitro and N-cyclopentylamino substituents.
NMR is also a powerful technique for reaction monitoring. By acquiring spectra at various time points during a reaction, the disappearance of starting material signals and the appearance of product signals can be tracked, providing kinetic data and insight into the reaction mechanism. The study of related nitro-substituted N-alkylanilines has shown that the presence of two ortho nitro groups can cause abnormally low chemical shift values for the alkyl protons due to the magnetic anisotropy of the nitro group scispace.com. While this compound has only one ortho nitro group, similar, albeit less pronounced, conformational and electronic effects can be analyzed through detailed NMR studies scispace.com.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of 2-nitroaniline (B44862) and typical shifts for N-substituted cyclopentyl groups.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | Aromatic-H | 6.7 - 8.2 | m |
| NH | ~8.5 (broad) | s (br) | |
| N-CH (cyclopentyl) | ~4.0 | m | |
| CH₂ (cyclopentyl) | 1.5 - 2.1 | m | |
| ¹³C NMR | Aromatic C-N | ~145 | s |
| Aromatic C-NO₂ | ~135 | s | |
| Aromatic C-H | 115 - 137 | d | |
| N-CH (cyclopentyl) | ~55 | d | |
| CH₂ (cyclopentyl) | 24 - 34 | t |
Mass Spectrometry (MS) for Intermediates and Byproduct Identification
Mass spectrometry is a critical technique for determining the molecular weight of this compound and for identifying potential intermediates and byproducts formed during its synthesis or degradation. Under electron impact (EI) ionization, the molecule undergoes characteristic fragmentation, providing a unique fingerprint that aids in its identification.
The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or parts of it (e.g., NO, O) youtube.com. For this compound, key fragmentation pathways would likely include:
Loss of the nitro group: [M - NO₂]⁺
Loss of the cyclopentyl group: [M - C₅H₉]⁺
Cleavage of the C-N bond to generate ions corresponding to the cyclopentyl cation [C₅H₉]⁺ and the 2-nitroaniline radical cation.
Fragmentation of the cyclopentyl ring , typically involving the loss of ethylene (B1197577) (C₂H₄).
Selective Reagent Ion–Time-of-Flight–Mass Spectrometry (SRI-ToF-MS) studies on nitroaniline isomers have shown that fragmentation patterns can be used to distinguish between them nih.gov. For 2-nitroaniline, a major fragment ion results from the loss of a water molecule from the protonated parent molecule, a process that is less favorable in other isomers nih.gov. This suggests that the ortho positioning of the amino and nitro groups in this compound could lead to unique fragmentation pathways involving interaction between the two substituents.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 206.24 g/mol )
| m/z | Predicted Fragment Ion | Description |
|---|---|---|
| 206 | [C₁₁H₁₄N₂O₂]⁺ | Molecular Ion (M⁺) |
| 160 | [M - NO₂]⁺ | Loss of nitro group |
| 138 | [M - C₅H₉ + H]⁺ | Loss of cyclopentyl group, rearrangement |
| 121 | [C₇H₅N₂O]⁺ | Potential fragment from ortho interaction |
| 92 | [C₆H₆N]⁺ | From cleavage and loss of NO₂ |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy in Reaction Progress and Electronic Transitions
IR and UV-Vis spectroscopy are valuable for identifying functional groups and studying electronic properties, respectively. They can be effectively used to monitor reaction progress.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups.
N-H Stretching: A sharp peak is expected in the range of 3350-3450 cm⁻¹ corresponding to the N-H stretch of the secondary amine.
Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.
Aliphatic C-H Stretching: Signals for the cyclopentyl group appear just below 3000 cm⁻¹.
N-O Stretching (Nitro Group): Two strong, characteristic bands are expected: an asymmetric stretch around 1500-1530 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹ hopemaxchem.com.
C=C Stretching: Aromatic ring vibrations are observed in the 1450-1600 cm⁻¹ region hopemaxchem.com.
Monitoring a reaction, such as the reduction of the nitro group, would involve observing the disappearance of the strong N-O stretching bands and the appearance of new bands corresponding to the N-H stretches of a primary amine.
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. This compound, with its conjugated π-electron system and the presence of both an electron-donating (-NHR) and an electron-withdrawing (-NO₂) group, is expected to have strong absorption bands in the UV-Vis region hopemaxchem.com. The spectrum of 2-nitroaniline shows a characteristic absorption band that can be monitored to track its consumption or formation. For instance, during the catalytic reduction of o-nitroaniline, the decrease in the intensity of its characteristic absorption peak around 413 nm is used to calculate the reaction rate researchgate.net. Similar principles would apply to this compound.
Table 3: Characteristic IR and UV-Vis Spectroscopic Data for this compound
| Spectroscopy | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |
|---|---|---|
| Infrared (IR) | N-H Stretch | 3350 - 3450 |
| Aromatic C-H Stretch | 3000 - 3100 | |
| Aliphatic C-H Stretch | 2850 - 2970 | |
| Asymmetric NO₂ Stretch | 1500 - 1530 | |
| Symmetric NO₂ Stretch | 1340 - 1370 | |
| UV-Visible | π → π* transition | ~240 - 280 |
| Intramolecular Charge Transfer | ~400 - 420 |
In Situ Monitoring Techniques (e.g., Raman Spectroscopy)
While techniques like NMR and UV-Vis can be used to monitor reaction progress by analyzing samples at discrete time points, in situ techniques like Raman spectroscopy allow for continuous, real-time analysis of the reaction mixture without sample extraction. Raman spectroscopy is particularly well-suited for monitoring reactions involving nitroaromatic compounds. The symmetric stretching vibration of the nitro group gives rise to a strong and sharp Raman signal. This allows for precise tracking of the concentration of this compound throughout a reaction. As the nitro group is converted to another functional group (e.g., an amino group during reduction), the intensity of its characteristic Raman peak would decrease, while new peaks corresponding to the product would appear. This provides valuable kinetic data and can help identify the formation of short-lived intermediates that might not be detectable with offline methods.
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, TLC)
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to qualitatively monitor reaction progress and determine the approximate purity of a sample rsc.org. A spot of the reaction mixture is applied to a polar stationary phase (e.g., silica (B1680970) gel), and a nonpolar mobile phase is allowed to ascend the plate. Due to the polarity imparted by the nitro and amino groups, this compound would have a specific retention factor (Rf) value that depends on the solvent system used studylib.netscribd.com. By comparing the spots of the reaction mixture to a standard of pure this compound, one can track the consumption of starting materials and the formation of the product.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for the separation, identification, and purification of compounds thermofisher.com. For nitroanilines, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of methanol (B129727) or acetonitrile (B52724) and water). The retention time (Rt) is a characteristic property of a compound under specific conditions (flow rate, solvent composition, column type) studylib.net. By integrating the area under the peak corresponding to this compound and comparing it to a calibration curve, its precise concentration and purity can be determined.
Table 4: Typical Chromatographic Conditions for the Analysis of Nitroanilines
| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |
|---|---|---|---|
| TLC | Silica Gel (Normal Phase) | Hexane/Ethyl Acetate mixtures | UV light (254 nm) |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water gradients | UV-Vis Detector (at λₘₐₓ) |
Applications in Advanced Organic Synthesis and Materials Science
Role as Versatile Synthetic Intermediates
N-cyclopentyl-2-nitroaniline serves as a versatile building block in organic synthesis, primarily due to the reactive nature of the nitro and amine groups. frontiersin.orgnih.govresearchgate.netnih.govresearchgate.net The nitro group, a strong electron-withdrawing moiety, can be readily transformed into a variety of other functional groups. nih.govresearchgate.net Most significantly, its reduction provides access to the corresponding diamine, N-cyclopentyl-1,2-phenylenediamine, a critical precursor for the synthesis of numerous heterocyclic systems. wikipedia.org
The diverse reactivity of nitro compounds allows for their participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govresearchgate.net This versatility makes nitro compounds like this compound indispensable intermediates for synthesizing pharmaceutically relevant molecules. frontiersin.orgnih.govresearchgate.net The synthesis of complex organic molecules often relies on the strategic manipulation of such functionalized aromatic rings. For instance, the amine group can undergo reactions such as acylation or alkylation, while the aromatic ring is susceptible to further substitution, allowing for the introduction of additional functionalities. This multi-faceted reactivity enables chemists to use this compound as a scaffold to construct more elaborate molecular architectures.
Synthesis of Complex Nitrogen-Containing Heterocycles
A primary application of this compound is in the synthesis of complex nitrogen-containing heterocycles, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgnih.govnih.govopenmedicinalchemistryjournal.comnih.gov The synthesis of these heterocycles often proceeds via a reductive cyclization strategy, where the nitro group is reduced, and the resulting amine undergoes an intramolecular reaction to form a new ring. nih.govrsc.org
One of the most common applications of ortho-nitroanilines is in the preparation of benzimidazoles. rsc.orgnih.govresearchgate.netmdpi.comenpress-publisher.com Following the reduction of the nitro group in this compound to an amine, the resulting N-cyclopentyl-1,2-phenylenediamine can be condensed with aldehydes, carboxylic acids, or their derivatives to yield 1-cyclopentyl-2-substituted-benzimidazoles. nih.govresearchgate.netmdpi.com This method is highly versatile, allowing for the introduction of a wide variety of substituents at the 2-position of the benzimidazole (B57391) ring. nih.gov
Similarly, this compound is a precursor for phenazine derivatives. researchgate.netnih.govrsc.orgresearchgate.net The synthesis can involve the reduction of the nitro group to form the diamine, which is then subjected to oxidative cyclization to form the phenazine core. researchgate.net Phenazines are a class of nitrogen-containing heterocycles with significant biological activity and applications in materials science. researchgate.netnih.gov The cyclopentyl group on the nitrogen atom would be retained in the final phenazine structure, potentially influencing its physical and biological properties.
Development of New Organic Materials
The unique chemical structure of this compound also makes it a valuable precursor for the development of new organic materials. Its derivatives can be tailored to exhibit specific electronic, optical, or thermal properties.
Precursors for Dyes and Pigments
Derivatives of 2-nitroaniline (B44862) are used as precursors in the synthesis of various dyes. wikipedia.orgnih.gov For example, diazotization of the primary amino group (after reduction of the nitro group) followed by coupling with other aromatic compounds can lead to the formation of azo dyes. Furthermore, the phenazine derivatives synthesized from this compound can themselves be highly colored compounds and find use as dyes or pigments. researchgate.net Natural and synthetic phenazines are known to be colored and are used in various applications, including as redox reagents in histochemistry. researchgate.net The specific shade and properties of the resulting dyes can be fine-tuned by modifying the substituents on the phenazine core.
Applications in Polymer Chemistry
Aniline (B41778) and its derivatives are key monomers in the production of conducting polymers like polyaniline. The incorporation of nitroanilines into aniline polymerization can modify the properties of the resulting copolymers. researchgate.net this compound could potentially be used as a co-monomer with aniline to synthesize copolymers with altered solubility, thermal stability, and electrochemical properties. researchgate.net The bulky cyclopentyl group and the polar nitro group would influence the polymer chain packing and electronic characteristics. Additionally, related N-substituted nitroaniline derivatives have been investigated as precursors for materials that can release nitric oxide, which has applications in polymer chemistry and biomedical materials. researchgate.net
Green Chemistry Approaches in this compound Synthesis and Transformations
The principles of green chemistry are increasingly being applied to the synthesis and transformation of chemical compounds to reduce waste and improve efficiency. nih.gov
Atom Economy and Redox Economy
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comwordpress.comprimescholars.comrsc.orgjocpr.com Reactions with high atom economy are desirable as they generate less waste. jocpr.comprimescholars.com
In the context of this compound, intramolecular cyclization reactions to form heterocycles are often highly atom-economical. For example, a reductive cyclization to form a benzimidazole involves the removal of water molecules, which is a relatively low-mass byproduct. nih.gov
Redox economy is another important consideration, aiming to minimize the number of oxidation and reduction steps in a synthesis. nih.gov The development of catalytic reductive cyclization methods for converting ortho-substituted nitroarenes directly into N-heterocycles is an example of improving redox economy. nih.govrsc.org For instance, an iodine-catalyzed redox cyclization can achieve both the reduction of the nitro group and the oxidation of an adjacent carbon in a single step, avoiding the need for separate reducing and oxidizing agents. nih.gov Such approaches streamline the synthesis of complex molecules from this compound, making the process more efficient and environmentally benign.
Future Research Directions
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of N-substituted nitroanilines, including N-cyclopentyl-2-nitroaniline, traditionally relies on nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Future research will likely focus on developing novel catalytic systems to improve reaction efficiency, reduce costs, and increase selectivity under milder conditions.
Key research avenues include:
Transition Metal Catalysis: While palladium- and copper-based catalysts are common, exploration into more abundant and less toxic metals like manganese, cobalt, and nickel is a promising area. mdpi.com For instance, manganese-catalyzed C-N bond formation presents a sustainable alternative. nih.govresearchgate.net The development of novel nickel(II) complexes could also lead to highly active and selective catalysts. rsc.org
Ligand Design: The design of sophisticated ligands for transition metal catalysts can fine-tune their electronic and steric properties, leading to higher turnover numbers and better control over regioselectivity and chemoselectivity.
Metal-Free Catalysis: Organocatalysis and other metal-free approaches offer green and cost-effective alternatives. nih.gov Systems utilizing iodine, or reactions promoted by bases like potassium tert-butoxide in solvents such as 2-MeTHF, could be optimized for the synthesis of this compound. nih.govresearchgate.net
Heterogeneous Catalysis: The development of solid-supported catalysts, such as metal nanoparticles on graphene oxide, could simplify product purification, enable catalyst recycling, and facilitate the transition to continuous flow processes. mdpi.com
| Catalyst Type | Potential Advantages | Key Research Focus | Relevant Compounds |
|---|---|---|---|
| Palladium/Copper | High reactivity and established methodology. | Development of more efficient ligands (e.g., XPhos) to lower catalyst loading and reaction temperatures. mdpi.com | Pd2(dba)3, XPhos, tBuONa |
| Manganese/Cobalt/Nickel | More abundant, lower cost, and less toxic than precious metals. mdpi.com | Optimization of reaction conditions (solvents, bases) and exploration of substrate scope. nih.govrsc.org | [Mn-I] precatalyst, KOtBu |
| Metal-Free Organocatalysts | Avoids metal contamination, environmentally benign, and cost-effective. nih.gov | Design of novel catalysts for activating aromatic rings or amines for C-N bond formation. | Iodine, Acetic Acid |
| Heterogeneous Catalysts | Ease of separation, reusability, and suitability for flow chemistry. mdpi.com | Immobilization of active metal species on solid supports like graphene oxide or polymers. | Fe3O4–GO–SO3H |
Development of Asymmetric Synthetic Routes for Chiral this compound Derivatives
Introducing chirality into the this compound scaffold could open avenues for its use in stereoselective synthesis or as a building block for chiral molecules. Future work should focus on developing efficient asymmetric routes to access enantiomerically pure derivatives.
Potential strategies include:
Chiral Pool Synthesis: Utilizing enantiopure starting materials derived from natural sources, such as chiral amines or cyclopentane (B165970) derivatives, to construct the target molecule. mdpi.com
Chiral Auxiliaries: Employing removable chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. rsc.org
Asymmetric Catalysis: Designing chiral catalysts (metal-based or organocatalysts) that can distinguish between enantiotopic faces or groups in a prochiral substrate to deliver the product with high enantioselectivity. mdpi.comresearchgate.net This could involve asymmetric C-H activation or cyclization reactions.
Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.
| Strategy | Description | Potential Advantages | Key Research Focus |
|---|---|---|---|
| Chiral Pool Synthesis | Incorporation of a readily available, enantiopure molecule as a starting material. mdpi.com | Predictable stereochemistry, no need for resolution. | Identifying suitable and cost-effective chiral starting materials. |
| Chiral Auxiliaries | A covalently attached chiral group that directs a stereoselective reaction. rsc.org | High diastereoselectivity can often be achieved. | Developing auxiliaries that are effective and easily removed. |
| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. mdpi.com | High atom economy and potential for scalability. | Design of novel chiral ligands and organocatalysts. |
| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture, leaving the other unreacted. | Can be applied to existing racemic mixtures. | Finding efficient catalysts (chemical or enzymatic) for resolution. |
Advanced In Situ Spectroscopic Studies for Transient Intermediate Characterization
A deeper understanding of the reaction mechanism for the synthesis of this compound can guide optimization and the development of more efficient processes. Advanced in situ spectroscopic techniques can provide real-time snapshots of the reaction, allowing for the detection and characterization of short-lived intermediates.
Future research should employ:
Rapid-Scan Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the concentration of reactants, products, and key intermediates throughout the reaction.
Stopped-Flow UV-Vis Spectroscopy: To study the kinetics of fast reaction steps and identify transient species with distinct electronic absorptions. nih.gov
In Situ Mass Spectrometry: To detect reaction intermediates directly from the reaction mixture, providing valuable information about their mass and structure.
Raman Spectroscopy: To complement FT-IR by providing information on vibrational modes, which can be particularly useful for studying reactions in aqueous media or with solid catalysts.
These studies can help elucidate the reaction pathway, identify rate-limiting steps, and uncover potential side reactions, providing the necessary data for targeted process improvement. nih.gov
| Technique | Information Provided | Application Focus |
|---|---|---|
| FT-IR/NMR | Real-time concentration profiles of key species, structural information. | Monitoring reaction progress and identifying major intermediates. |
| Stopped-Flow UV-Vis | Kinetics of rapid reaction steps, detection of chromophoric intermediates. nih.gov | Characterizing fast, initial steps of the reaction. |
| Mass Spectrometry | Direct detection and mass identification of transient species. | Confirming the presence of proposed intermediates. |
| Mössbauer Spectroscopy | Characterization of iron-containing intermediates in catalytic cycles. nih.gov | Studying the role of iron catalysts if employed. |
Predictive Computational Modeling for Rational Design of Derivatives and Reaction Pathways
Computational chemistry offers a powerful tool for accelerating research by predicting molecular properties and reaction outcomes, thereby reducing the need for extensive trial-and-error experimentation. mit.edu
Future directions in this area include:
Density Functional Theory (DFT) Calculations: To model reaction mechanisms, calculate activation energies, and predict the stability of intermediates and transition states. This can help in selecting the most promising catalytic systems and reaction conditions.
Quantitative Structure-Activity Relationship (QSAR) Modeling: If this compound derivatives are explored for specific applications, QSAR can be used to correlate their chemical structure with their activity, guiding the design of more potent analogues.
Substrate Scope Prediction: Computational models can predict the viability of reacting various substituted anilines and cyclopentylating agents, expanding the accessible chemical space and identifying promising new derivatives. mit.edu
Catalyst Design: Modeling the interaction between a catalyst and the substrates can inform the rational design of new ligands or catalytic structures with enhanced performance. nih.govresearchgate.net
| Modeling Technique | Application | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms. | Identification of rate-determining steps and key intermediates; prediction of reaction energetics. |
| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions in solution. | Understanding solvent effects and the dynamic behavior of the catalytic complex. |
| QSAR | Correlation of chemical structure with biological activity or physical properties. | Rational design of derivatives with optimized properties. |
| Machine Learning Models | Prediction of reaction yields and optimal conditions based on existing data. mit.edu | Accelerated process optimization and discovery of novel reaction pathways. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Transitioning the synthesis of this compound from traditional batch processes to continuous flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.orgnih.gov Automation can further enhance these benefits by enabling high-throughput experimentation and process optimization. researchgate.netdtu.dk
Key areas for future development:
Development of a Continuous Flow Process: Designing a flow reactor setup for the synthesis, which can allow for precise control over reaction parameters such as temperature, pressure, and residence time. This is particularly important for managing exothermic nitration reactions or reactions involving hazardous reagents. nih.gov
Inline Purification and Analysis: Integrating purification modules (e.g., liquid-liquid extraction, chromatography) and analytical tools (e.g., FT-IR, UV-Vis) directly into the flow system to enable real-time monitoring and isolation of the final product. dtu.dk
Automated Optimization: Using algorithms to automatically adjust reaction parameters based on real-time analytical data to rapidly identify the optimal conditions for yield and purity.
Telescoped Synthesis: Combining multiple reaction steps into a single, continuous flow sequence without isolating intermediates, thereby reducing waste and processing time. beilstein-journals.orgresearchgate.net
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio, potential for hot spots. | Excellent heat transfer, precise temperature control. nih.gov |
| Safety | Handling large quantities of reagents can be hazardous. | Small reaction volumes at any given time, enhanced safety. |
| Scalability | Often requires re-optimization for different scales. | Scalable by running the system for longer periods ("scaling out"). |
| Control | Less precise control over mixing and reaction time. | Precise control over residence time, stoichiometry, and mixing. nih.gov |
| Automation | More complex to fully automate. | Readily integrated with automated pumps, sensors, and optimization software. beilstein-journals.orgdtu.dk |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
